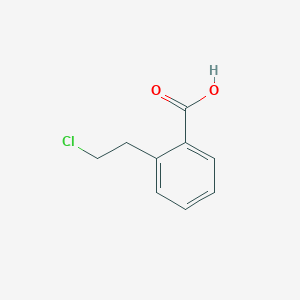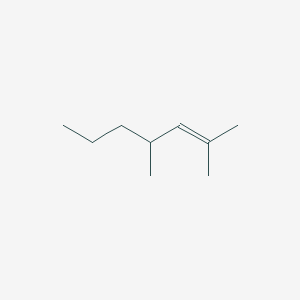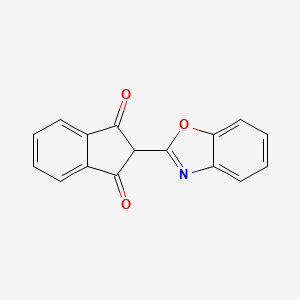
2-(2-Chloroethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloroethyl)benzoic acid is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzoic acid, where a 2-chloroethyl group is attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-(2-Chloroethyl)benzoic acid can be synthesized through several methods. One common method involves the reaction of benzoic acid with ethylene chlorohydrin in the presence of an acid catalyst such as sulfuric acid or thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods: On an industrial scale, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and yields higher purity products .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Chloroethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form benzoic acid derivatives with different functional groups.
Reduction Reactions: Reduction of the chloroethyl group can yield ethylbenzoic acid derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea are commonly used under mild conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substitution reactions yield various substituted benzoic acids.
- Oxidation reactions produce benzoic acid derivatives.
- Reduction reactions result in ethylbenzoic acid derivatives .
Applications De Recherche Scientifique
2-(2-Chloroethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Chloroethyl)benzoic acid involves its interaction with various molecular targets. The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition of enzyme activity or the modification of protein structures, affecting cellular processes .
Comparaison Avec Des Composés Similaires
2-Chlorobenzoic acid: Similar structure but lacks the ethyl group.
4-(2-Chloroethyl)benzoic acid: Similar structure but with the chloroethyl group in a different position.
2-(2-Bromoethyl)benzoic acid: Similar structure but with a bromo group instead of a chloro group.
Uniqueness: 2-(2-Chloroethyl)benzoic acid is unique due to its specific reactivity and the presence of the chloroethyl group, which allows for a wide range of chemical modifications and applications in various fields .
Propriétés
Numéro CAS |
855471-45-3 |
|---|---|
Formule moléculaire |
C9H9ClO2 |
Poids moléculaire |
184.62 g/mol |
Nom IUPAC |
2-(2-chloroethyl)benzoic acid |
InChI |
InChI=1S/C9H9ClO2/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4H,5-6H2,(H,11,12) |
Clé InChI |
GKDPIOPZKBHRIP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CCCl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Dimethylamino)phenyl]buta-1,3-diene-1,1,4,4-tetracarbonitrile](/img/structure/B14190804.png)


![2-Methyl-2-[(prop-2-en-1-yl)amino]-1-(pyrrolidin-1-yl)pent-4-en-1-one](/img/structure/B14190832.png)

![5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole](/img/structure/B14190838.png)
![2-Nitro-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14190844.png)


![4-[(3-Phenylpropyl)sulfamoyl]benzoic acid](/img/structure/B14190862.png)
![2-Propanone, 1-(acetyloxy)-3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B14190863.png)


![(2S)-2-[(1R)-1-(2,4-dichlorophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B14190879.png)
